molecular formula C7H13NO2 B13006960 N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine

Cat. No.: B13006960
M. Wt: 143.18 g/mol
InChI Key: OTQIJBBZQGWYCI-UHFFFAOYSA-N
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Description

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a bicyclic organic compound characterized by a spirocyclic framework combining a tetrahydrofuran-like oxygen-containing ring (2,5-dioxa) and a cyclohexane-like amine-bearing ring. Its molecular formula is C₆H₁₁NO₂, with a SMILES representation of C1C(COC12COC2)N and InChIKey GKAMDXOUKJIWAV-UHFFFAOYSA-N .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-methyl-2,5-dioxaspiro[3.4]octan-7-amine

InChI

InChI=1S/C7H13NO2/c1-8-6-2-7(10-3-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI Key

OTQIJBBZQGWYCI-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(COC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share spirocyclic frameworks or functional group similarities with N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine:

Compound Name CAS Number Molecular Formula Key Structural Differences Notable Properties/Applications
N-Methyl-5-oxaspiro[3.4]octan-7-amine 2003712-56-7 C₆H₁₁NO Single oxygen (position 5) vs. dual oxygen (2,5) 95% purity; marketed as a pharmaceutical intermediate
5-Oxaspiro[3.4]octan-7-amine 1823901-45-6 C₆H₁₁NO Lacks N-methyl group and one oxygen atom No methyl group reduces lipophilicity
3-Oxabicyclo[3.2.0]heptan-6-amine (SY385282) 1824478-89-8 C₆H₁₁NO Bicyclic (3.2.0) vs. spiro (3.4); single oxygen Potential intermediate in heterocyclic synthesis
2-Oxaspiro[4.4]nonan-7-one (SY386161) 1557247-04-7 C₈H₁₂O₂ Larger spiro system (4.4); ketone substituent Used in synthetic organic chemistry

Structural and Functional Analysis

  • Oxygen Substitution : The dual oxygen atoms in this compound (positions 2 and 5) enhance polarity compared to analogs like N-Methyl-5-oxaspiro[3.4]octan-7-amine, which has only one oxygen . This may improve aqueous solubility but reduce membrane permeability.
  • Spiro vs. Bicyclic Systems : The spiro architecture in the target compound introduces steric constraints distinct from bicyclic systems like 3-Oxabicyclo[3.2.0]heptan-6-amine. Spiro systems often exhibit unique conformational stability, which can influence binding to biological targets .

Biological Activity

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a compound of interest due to its unique spirocyclic structure, which is known to influence its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol

This spirocyclic framework is significant as it contributes to the compound's interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties :
    • Preliminary studies indicate that compounds with similar spiro structures exhibit antimicrobial effects against various bacterial strains, suggesting potential for this compound in treating infections.
  • Anticancer Activity :
    • Research has shown that spiro compounds can possess anticancer properties. For instance, derivatives have been tested against cancer cell lines with varying degrees of success in inhibiting cell proliferation.
  • Cholinesterase Inhibition :
    • Some spiro compounds have demonstrated cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the spiro framework significantly affect biological activity. For example, modifications to the nitrogen atom or the dioxaspiro moiety can enhance or diminish activity.
Compound VariationActivity LevelNotes
UnsubstitutedLowMinimal activity observed
Methyl SubstituentModerateEnhanced interaction with targets
Ethyl SubstituentHighImproved potency against cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with certain derivatives of this compound.
  • Anticancer Screening :
    • In vitro assays using MTT assays showed that specific derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating potential for further development as anticancer agents.
  • Neuroprotective Effects :
    • Research involving cholinesterase inhibition demonstrated that certain analogs of this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting a role in neuroprotection.

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